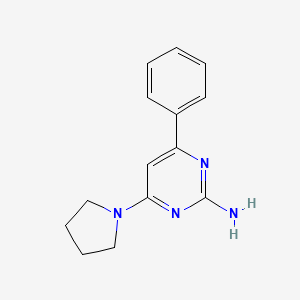
4-苯基-6-吡咯烷-1-基嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a pyrrolidine ring at the 6-position
科学研究应用
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution at the 4-Position: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrimidine intermediate.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of microwave-assisted organic synthesis (MAOS) to increase reaction efficiency and reduce reaction times .
化学反应分析
Types of Reactions
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated pyrimidine or phenyl rings.
Substitution: Substituted derivatives with various functional groups replacing the halogen atoms on the pyrimidine ring.
作用机制
The mechanism of action of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity by enhancing its three-dimensional structure and steric interactions .
相似化合物的比较
Similar Compounds
4-Phenylpyrimidine-2-amine: Lacks the pyrrolidine ring, resulting in different biological activity and binding properties.
6-Pyrrolidin-1-ylpyrimidine-2-amine: Lacks the phenyl group, affecting its interaction with aromatic binding sites.
4-Phenyl-6-morpholin-1-ylpyrimidin-2-amine: Contains a morpholine ring instead of pyrrolidine, leading to different steric and electronic properties.
Uniqueness
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is unique due to the combination of the phenyl and pyrrolidine rings, which confer specific steric and electronic properties that enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
属性
IUPAC Name |
4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGLPCKWSFRLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358163 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424810-78-6 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
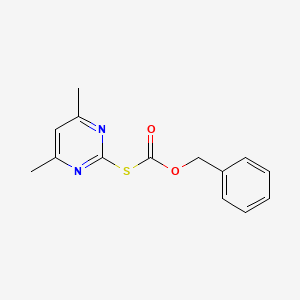
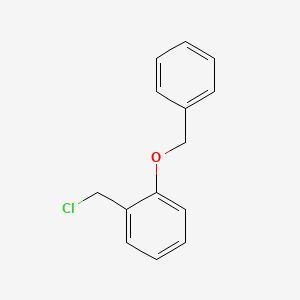
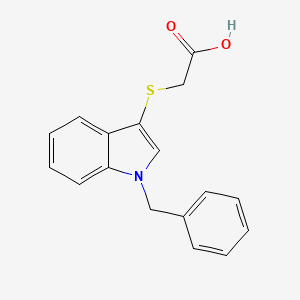
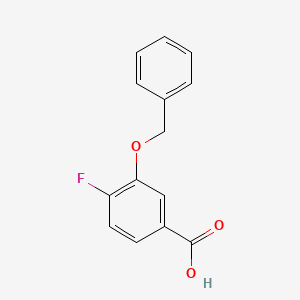
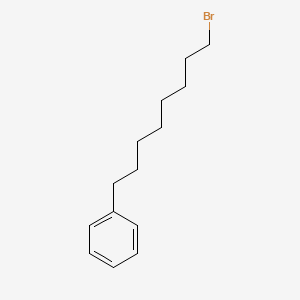
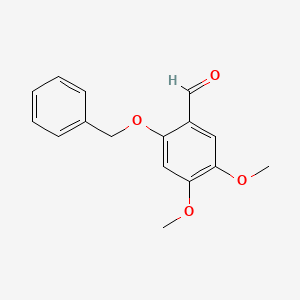
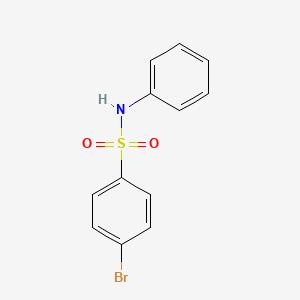
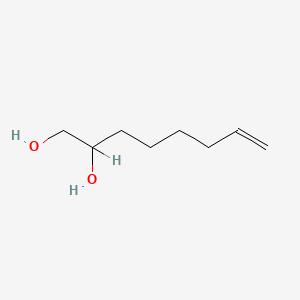
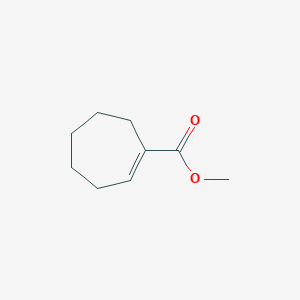
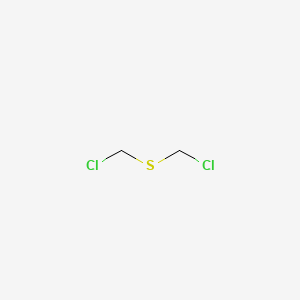
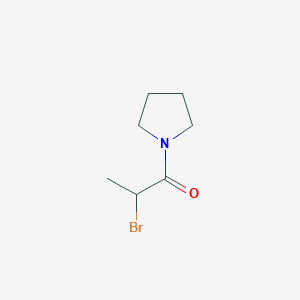
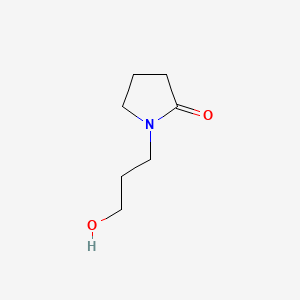
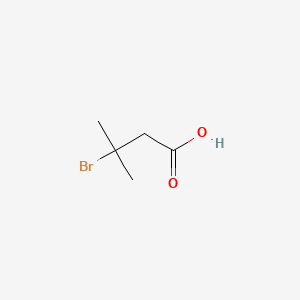
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)
